

physicochemical properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene

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Compound of Interest

Compound Name: 4-Bromo-1-(bromomethyl)-2-chlorobenzene

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An In-Depth Technical Guide to **4-Bromo-1-(bromomethyl)-2-chlorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-(bromomethyl)-2-chlorobenzene**, a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. This document delves into its core physicochemical properties, spectroscopic characteristics, and analytical methodologies. A key focus is placed on its synthetic utility, which is dictated by the differential reactivity of its benzylic and aryl halide moieties. This property establishes the compound as a versatile building block for constructing complex molecular architectures, particularly those relevant to drug discovery and development. This guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for researchers utilizing this strategic synthetic intermediate.

Chemical Identity and Structure

4-Bromo-1-(bromomethyl)-2-chlorobenzene (CAS No: 149965-41-3) is a halogenated aromatic hydrocarbon.^{[1][2]} Its structure is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, and a bromomethyl group. This substitution pattern, particularly the presence of two distinct carbon-bromine bonds, is the foundation of its versatile reactivity in organic synthesis.^[3]

The nomenclature for this compound can vary across suppliers, with common synonyms including 4-Bromo-2-(bromomethyl)-1-chlorobenzene and 5-Bromo-2-chlorobenzyl bromide.[4] [5] For clarity, this guide will refer to the compound based on the structure associated with CAS number 149965-41-3.

Identifier	Value
IUPAC Name	4-Bromo-2-(bromomethyl)-1-chlorobenzene[1]
Synonyms	5-Bromo-2-chlorobenzyl bromide, Benzene, 4-bromo-2-(bromomethyl)-1-chloro-[4][5]
CAS Number	149965-41-3[1][6]
Molecular Formula	C ₇ H ₅ Br ₂ Cl[1][6]
Molecular Weight	284.38 g/mol [1][2]
Canonical SMILES	C1=CC(=C(C=C1Br)CBr)Cl[1]
InChIKey	LARDKFQCEKGHTB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from reaction kinetics to bioavailability in drug candidates. **4-Bromo-1-(bromomethyl)-2-chlorobenzene** is typically a white solid at room temperature.[5] Its high boiling and flash points are characteristic of substituted aromatic hydrocarbons with multiple heavy atoms.

A notable characteristic is its calculated XLogP3 value of approximately 3.8, which indicates significant lipophilicity (a preference for fatty or nonpolar environments).[1][4] This property is a crucial parameter in drug development, as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Significance
Appearance	White to off-white solid[5]	Basic identification and purity assessment.
Boiling Point	286.5 °C at 760 mmHg[4][5]	Defines the liquid range and purification conditions (e.g., distillation).
Density	1.9 ± 0.1 g/cm ³ [4][5]	Important for reaction setup and solvent selection.
Flash Point	140.4 °C[4]	Indicates the temperature at which it can ignite, crucial for safety protocols.
XLogP3	3.8[1]	A measure of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Refractive Index	1.617[7]	Useful for identification and purity checks of liquid samples.

Spectroscopic and Analytical Characterization

Precise analytical methods are essential for confirming the identity, purity, and quantity of synthetic intermediates like **4-Bromo-1-(bromomethyl)-2-chlorobenzene**.

Expected Spectroscopic Signatures

- Nuclear Magnetic Resonance (¹H NMR):** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons. The aromatic region would display a complex splitting pattern corresponding to the three protons on the substituted ring. A characteristic singlet for the two benzylic protons (-CH₂Br) would be expected further downfield, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and benzene ring.

- Mass Spectrometry (MS): The mass spectrum provides critical information about the molecule's mass and isotopic composition. Due to the presence of two bromine atoms (isotopes ^{79}Br and ^{81}Br in ~1:1 ratio) and one chlorine atom (isotopes ^{35}Cl and ^{37}Cl in ~3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the monoisotopic mass of 281.84465 Da. [1] The isotopic pattern is a definitive signature for compounds containing multiple halogen atoms.[8]

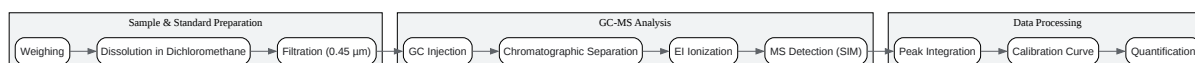
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] It is the ideal method for assessing the purity of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** and quantifying it in reaction mixtures.

This protocol outlines a standard method for the quantitative analysis of the title compound.

- Preparation of Standards and Samples:
 - Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade dichloromethane.[9]
 - Working Standard Solutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a calibration curve with concentrations ranging from 0.1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$. [9]
 - Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in dichloromethane in a 10 mL volumetric flask, and filter the solution through a 0.45 μm PTFE syringe filter into a GC vial.[9]
- Instrumentation and Parameters:
 - Gas Chromatograph: Standard GC equipped with a split/splitless inlet.
 - Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.[9]

- Carrier Gas: Helium (99.999% purity) at a constant flow rate.[9]
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- Mass Spectrometer: Single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the target compound (e.g., m/z corresponding to the molecular ion and major fragments).
- Data Analysis:
 - Construct a calibration curve by plotting the peak area against the concentration of the working standards.
 - Quantify the amount of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** in the sample by comparing its peak area to the calibration curve.



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Caption: Workflow for quantitative analysis by GC-MS.

Reactivity and Synthetic Utility

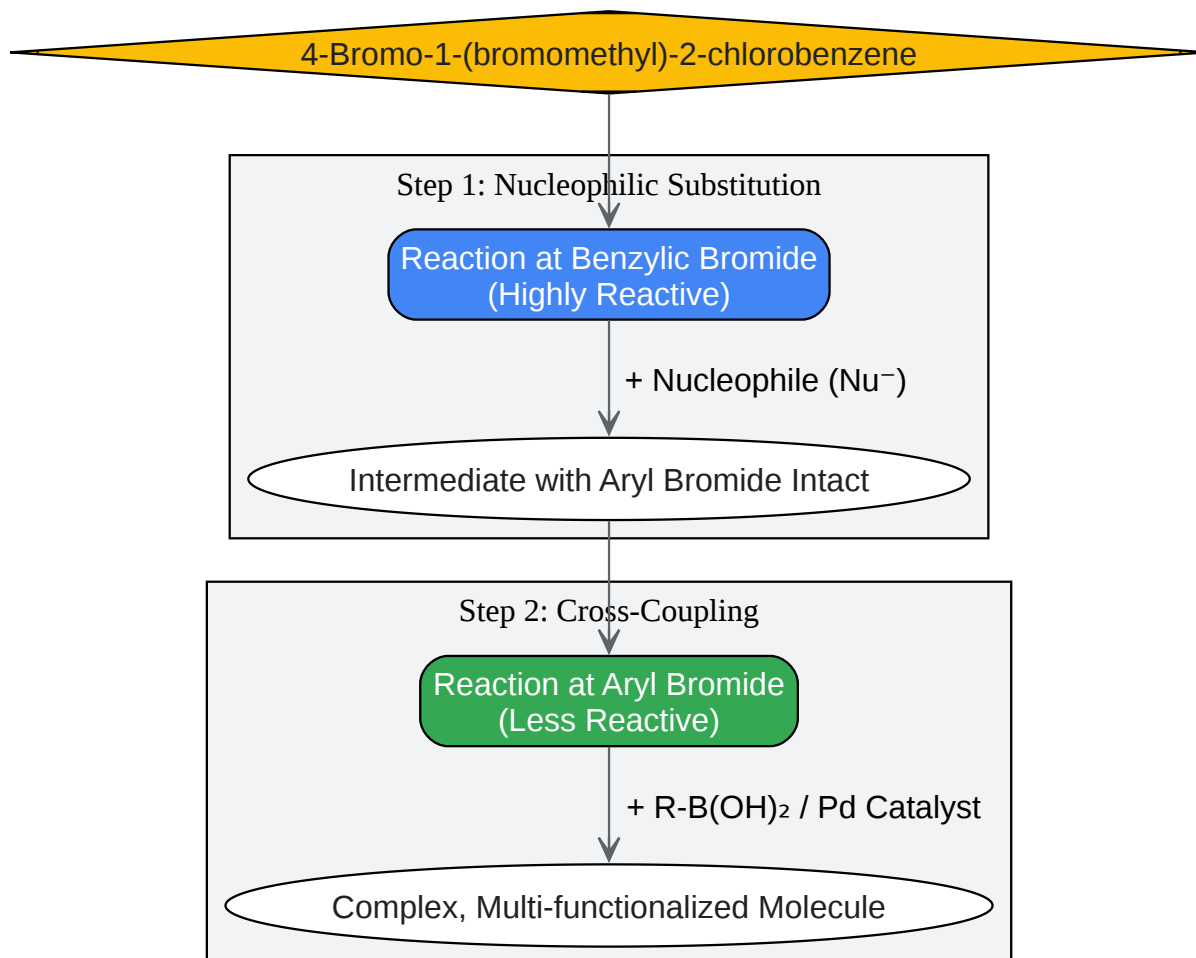
The synthetic power of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** lies in the differential reactivity of its two C-Br bonds.[3]

- Benzylic Bromide (-CH₂Br): This site is highly reactive. The C-Br bond is weakened by the adjacent benzene ring, making it an excellent leaving group. It is highly susceptible to nucleophilic substitution reactions (typically S_N2), allowing for the straightforward introduction of a wide variety of functional groups (e.g., amines, ethers, azides).^{[3][10]}
- Aryl Bromide (-Br): This bond is strong and relatively unreactive towards nucleophiles. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.^[3]

This dual-reactivity profile allows for a stepwise, controlled functionalization of the molecule. A synthetic chemist can first perform a nucleophilic substitution at the benzylic position and then, in a subsequent step, use the aryl bromide for a cross-coupling reaction. This strategic approach is a cornerstone of modern medicinal chemistry for building molecular diversity.^[11]

Plausible Synthetic Route

While various synthetic routes exist, a common approach for this class of compounds involves the radical bromination of the corresponding toluene precursor. The synthesis could begin with 2-bromo-5-chlorotoluene, which is then subjected to free-radical bromination using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or UV light) to selectively brominate the benzylic methyl group.



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Caption: Sequential functionalization enabled by differential reactivity.

Applications in Research and Drug Development

Halogenated compounds are of paramount importance in medicinal chemistry, as the inclusion of halogens can significantly alter a molecule's steric profile, lipophilicity, and metabolic stability. **4-Bromo-1-(bromomethyl)-2-chlorobenzene** serves as a key starting material or intermediate in the synthesis of a wide range of biologically active molecules.[3]

- **Scaffold for Heterocyclic Chemistry:** Its primary application lies in the synthesis of complex heterocyclic systems. For example, it is a valuable precursor for creating carbazole and isoindolinone scaffolds.^{[3][10]} These core structures are found in numerous natural products and synthetic compounds that exhibit potent biological activities, including anticancer, antibacterial, and antiviral properties.^{[3][10]}
- **Intermediate for API Synthesis:** While not an active pharmaceutical ingredient (API) itself, it is a crucial building block. Its role is analogous to other key intermediates like Bromo-OTBN (4-Bromomethyl-2-cyanobiphenyl), which is essential in the industrial synthesis of angiotensin II receptor antagonists such as Losartan, a widely used medication for hypertension.^{[12][13]} The ability to selectively introduce functionalities makes **4-Bromo-1-(bromomethyl)-2-chlorobenzene** a valuable tool for generating libraries of novel compounds in drug discovery programs.^[11]
- **Fragment-Based Drug Design:** The 2-bromo-5-chlorobenzyl fragment can be incorporated into larger molecules to probe interactions with biological targets. The halogens can form halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.

Safety and Handling

As a highly reactive chemical, **4-Bromo-1-(bromomethyl)-2-chlorobenzene** must be handled with appropriate safety precautions.

- **GHS Hazard Classification:** The compound is classified as causing severe skin burns and eye damage (H314).^{[1][4]}
- **Handling:** Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.^[7]
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often 2-8°C to maintain stability.^[6] Keep the container tightly sealed.

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